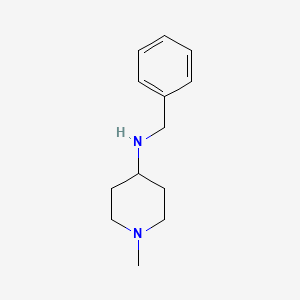

N-benzyl-1-methylpiperidin-4-amine

Overview

Description

N-benzyl-1-methylpiperidin-4-amine: is a chemical compound with the molecular formula C13H20N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-benzyl-1-methylpiperidin-4-amine involves the reductive amination of 1-methylpiperidin-4-one with benzylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

N-Alkylation: Another approach involves the N-alkylation of 1-methylpiperidin-4-amine with benzyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-benzyl-1-methylpiperidin-4-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: this compound N-oxide.

Reduction: Secondary amines.

Substitution: Various substituted piperidines depending on the substituent introduced.

Scientific Research Applications

Chemistry: N-benzyl-1-methylpiperidin-4-amine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for understanding the interactions of piperidine-based molecules with biological targets.

Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs targeting the central nervous system. Its derivatives are investigated for their potential as analgesics, antipsychotics, and antidepressants.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group enhances the lipophilicity of the molecule, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with its target, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

- 1-benzyl-N-methylpiperidin-4-amine

- 1-benzyl-4-(methylamino)piperidine

- N-benzyl-4-methylpiperidine

Comparison:

- 1-benzyl-N-methylpiperidin-4-amine: Similar in structure but may have different pharmacological properties due to variations in the position of the methyl group.

- 1-benzyl-4-(methylamino)piperidine: This compound has a similar core structure but differs in the substitution pattern, which can affect its reactivity and biological activity.

- N-benzyl-4-methylpiperidine: Lacks the additional nitrogen atom in the piperidine ring, which can lead to differences in chemical reactivity and potential applications.

N-benzyl-1-methylpiperidin-4-amine stands out due to its unique combination of a benzyl group and a methylated piperidine ring, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.

Biological Activity

N-benzyl-1-methylpiperidin-4-amine, a compound belonging to the piperidine class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The presence of the benzyl group enhances lipophilicity, facilitating cellular membrane penetration. Once inside the cell, it can modulate receptor activity or inhibit specific enzymatic pathways, leading to various pharmacological effects.

1. Central Nervous System (CNS) Effects

This compound has been investigated for its potential as a CNS-active agent. Research indicates that derivatives of this compound may exhibit analgesic, antipsychotic, and antidepressant properties. For instance, studies have shown that certain piperidine derivatives can significantly reduce pain responses in animal models, suggesting an analgesic mechanism likely through opioid receptor modulation .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds were reported to be below 5 μM in some cases .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9b | A549 | <5 |

| 9d | HCT116 | <3 |

| 9e | MCF7 | <3 |

3. Antidiabetic Potential

The compound has also been explored for its antidiabetic properties. Studies suggest that the structural characteristics of piperidine derivatives can enhance their inhibitory activity against enzymes like α-glucosidase, which is crucial in carbohydrate metabolism .

Study on Anticancer Activity

In a study evaluating the anticancer effects of this compound derivatives, researchers synthesized several compounds and tested their efficacy against multiple cancer cell lines. The results indicated that compounds with a piperidinyl moiety exhibited superior activity compared to those without it. Notably, compounds 9b and 9d showed IC50 values below 3 μM against MCF7 cells, highlighting their potential as promising anticancer agents .

CNS Activity Evaluation

Another study focused on the CNS effects of this compound derivatives indicated significant behavioral changes in rodent models treated with these compounds. The results suggested potential antidepressant-like effects, warranting further investigation into their mechanism of action and therapeutic applications .

Properties

IUPAC Name |

N-benzyl-1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-15-9-7-13(8-10-15)14-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMXNLSUDHVDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.